molecular formula C13H16ClNO5S B2695900 2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetic acid CAS No. 831230-69-4

2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetic acid

Cat. No.: B2695900
CAS No.: 831230-69-4
M. Wt: 333.78
InChI Key: UCTSATSGTLYBNX-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetic acid is a compound that features a piperidine ring, a sulfonyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a sulfonyl chloride group.

    Coupling with Phenoxyacetic Acid: The functionalized piperidine is then coupled with phenoxyacetic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The piperidine ring may also play a role in binding to receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)propionic acid: Similar structure but with a propionic acid moiety.

    2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)butyric acid: Contains a butyric acid moiety instead of acetic acid.

Uniqueness

2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c14-11-8-10(4-5-12(11)20-9-13(16)17)21(18,19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTSATSGTLYBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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